molecular formula C19H15F3N4O2 B2541863 1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1207024-56-3

1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2541863
CAS No.: 1207024-56-3
M. Wt: 388.35
InChI Key: FTTYVIWRSGVDIN-UHFFFAOYSA-N
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Description

1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compounds, such as 6-methylpyridazin-3-ol and 3-(trifluoromethyl)aniline.

    Coupling Reaction: The intermediate compounds are then coupled using a suitable coupling agent, such as carbodiimides, to form the desired urea derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-chlorophenyl)urea
  • 1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-methylphenyl)urea

Uniqueness

1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which can impart specific chemical and biological properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

1-[3-(6-methylpyridazin-3-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2/c1-12-8-9-17(26-25-12)28-16-7-3-6-15(11-16)24-18(27)23-14-5-2-4-13(10-14)19(20,21)22/h2-11H,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTYVIWRSGVDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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